
3-Fluoro-5-methyl-N-neopentylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-methyl-N-neopentylaniline is an organic compound with the molecular formula C12H18FN It is a fluorinated aromatic amine, which means it contains a fluorine atom attached to an aromatic ring, along with an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methyl-N-neopentylaniline typically involves the introduction of a fluorine atom into an aromatic ring, followed by the attachment of a neopentyl group to the nitrogen atom of the amine. One common method for synthesizing fluorinated aromatic compounds is the use of electrophilic fluorination reagents, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often involve the use of a suitable solvent, such as acetonitrile or dichloromethane, and may require the presence of a catalyst or base to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-methyl-N-neopentylaniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding aniline derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce the corresponding aniline derivative .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-methyl-N-neopentylaniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound can be used in the study of fluorinated analogs of biologically active molecules.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-methyl-N-neopentylaniline depends on its specific applicationThe fluorine atom can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with molecular targets such as enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoroaniline: A simpler fluorinated aromatic amine with similar reactivity but lacking the neopentyl group.
5-Methyl-2-fluoroaniline: Another fluorinated aromatic amine with a methyl group in a different position.
N-Neopentylaniline: An aromatic amine with a neopentyl group but without the fluorine atom.
Uniqueness
3-Fluoro-5-methyl-N-neopentylaniline is unique due to the combination of the fluorine atom, methyl group, and neopentyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C12H18FN |
|---|---|
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
N-(2,2-dimethylpropyl)-3-fluoro-5-methylaniline |
InChI |
InChI=1S/C12H18FN/c1-9-5-10(13)7-11(6-9)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3 |
InChI-Schlüssel |
PPIHFFZXUPQALM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)F)NCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B15328608.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)
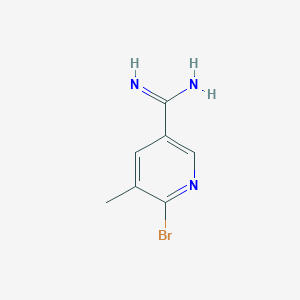
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B15328624.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B15328628.png)
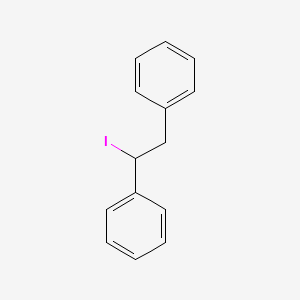
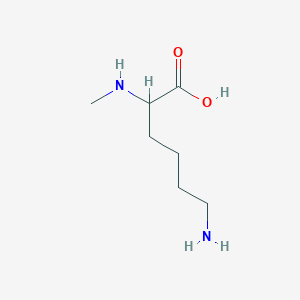
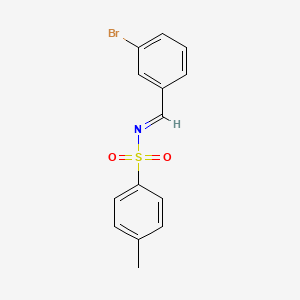
![4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)
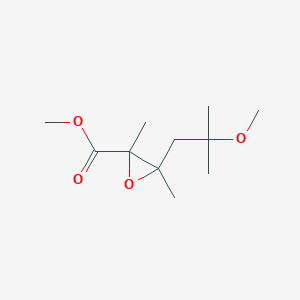
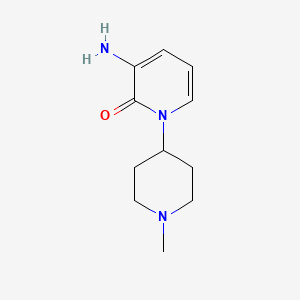
![Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-](/img/structure/B15328654.png)

